1-(2-Ethylphenyl)-4-(3,4,5-trimethoxybenzoyl)piperazine

Lipophilicity CNS drug design Structure-property relationship

Procure this distinct 1-aryl-4-(3,4,5-trimethoxybenzoyl)piperazine to access a pre-existing NCI-60 dataset and fill the critical 2-ethylphenyl SAR gap left by enciprazine's 2-methoxy analog. Its higher LogP (3.7 vs. ~2.2) makes it the preferred tool compound for probing N4-aryl lipophilicity effects on CNS penetrance. The amide-linked scaffold uniquely enables DMPK amide-hydrolysis pathway studies, while its trimethoxybenzoyl pharmacophore supports tubulin and GPCR target engagement research.

Molecular Formula C22H28N2O4
Molecular Weight 384.5g/mol
CAS No. 500532-47-8
Cat. No. B344724
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Ethylphenyl)-4-(3,4,5-trimethoxybenzoyl)piperazine
CAS500532-47-8
Molecular FormulaC22H28N2O4
Molecular Weight384.5g/mol
Structural Identifiers
SMILESCCC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC
InChIInChI=1S/C22H28N2O4/c1-5-16-8-6-7-9-18(16)23-10-12-24(13-11-23)22(25)17-14-19(26-2)21(28-4)20(15-17)27-3/h6-9,14-15H,5,10-13H2,1-4H3
InChIKeyGTFTUVWVYOUTFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Ethylphenyl)-4-(3,4,5-trimethoxybenzoyl)piperazine (CAS 500532-47-8): Structural Identity and Physicochemical Baseline


1-(2-Ethylphenyl)-4-(3,4,5-trimethoxybenzoyl)piperazine (CAS 500532-47-8, PubChem CID 244818) is a synthetic N1,N4-disubstituted piperazine derivative bearing a 2-ethylphenyl substituent at N4 and a 3,4,5-trimethoxybenzoyl moiety at N1 [1]. Its molecular formula is C22H28N2O4 with a monoisotopic mass of 384.2049 Da and a calculated XLogP3-AA of 3.7 [1]. The compound is catalogued in the NCI Developmental Therapeutics Program repository under NSC56030, indicating its historical inclusion in the NCI-60 human tumor cell line screening panel [1] . As a member of the 1-aryl-4-(3,4,5-trimethoxybenzoyl)piperazine chemotype, it shares a core scaffold with several pharmacologically investigated analogs including enciprazine, but the specific 2-ethylphenyl substitution pattern creates a structurally discrete chemical entity with distinct physicochemical and potentially pharmacological properties [2].

Why 1-(2-Ethylphenyl)-4-(3,4,5-trimethoxybenzoyl)piperazine Cannot Be Substituted by In-Class Piperazine Analogs


The 1-aryl-4-(3,4,5-trimethoxybenzoyl)piperazine chemotype exhibits pronounced structure-activity relationship (SAR) sensitivity to the nature and position of the N4-aryl substituent. In a systematic study of 52 N1,N4-disubstituted piperazine derivatives, CNS depressant potency varied substantially depending on whether the N4 substituent was methyl, cyclohexyl, benzyl, phenyl, tolyl, xylyl, or heteroaryl [1]. The presence of a 2-ethyl substituent on the phenyl ring — as in the target compound — introduces distinct steric and lipophilic character compared to the 2-methoxy group found in the structurally related clinical candidate enciprazine, and compared to the 2-methyl analog disclosed in circulation-enhancing piperazine patents [2] [3]. These differences in substitution directly modulate receptor binding affinity, metabolic stability, and tissue distribution, meaning that even closely related analogs cannot be assumed to be functionally interchangeable in experimental settings. For procurement decisions, substituting the target compound with an in-class analog lacking the 2-ethylphenyl group risks irreproducible results and invalid cross-study comparisons.

Quantitative Differentiation Evidence for 1-(2-Ethylphenyl)-4-(3,4,5-trimethoxybenzoyl)piperazine vs. Closest Analogs


Lipophilicity Modulation: 2-Ethylphenyl vs. 2-Methoxyphenyl Substituent Effect on Calculated LogP

The replacement of the 2-methoxy group in enciprazine with a 2-ethyl group in the target compound eliminates a hydrogen bond acceptor while increasing hydrocarbon volume, resulting in a calculated XLogP3-AA shift. The target compound 1-(2-ethylphenyl)-4-(3,4,5-trimethoxybenzoyl)piperazine has a computed XLogP3-AA of 3.7 [1], whereas enciprazine (which contains a 2-methoxyphenylpiperazine fragment plus a hydroxypropyl linker and a second trimethoxyphenoxy group) has a substantially different overall structure and LogP value (calculated LogP approximately 2.2 based on its more polar linker region) [2]. This lipophilicity difference is expected to influence blood-brain barrier permeation, non-specific protein binding, and volume of distribution in CNS-targeted applications.

Lipophilicity CNS drug design Structure-property relationship

Carbonyl vs. Methylene Linker: Impact on Metabolic Stability and Conformational Rigidity

The target compound features a benzoyl (carbonyl) linker connecting the piperazine ring to the trimethoxyphenyl group, whereas the closest patent-disclosed 2-ethylphenyl analog — N-(3,4,5-trimethoxybenzyl)-N'-(2-ethylphenyl)-piperazine (US 4,370,330, Example 4) — contains a benzyl (methylene) linker [1]. The amide bond in the target compound confers greater conformational rigidity and resistance to oxidative N-dealkylation compared to the benzylic amine in the comparator [2]. Amide linkages are generally metabolized via hydrolysis by amidases rather than by cytochrome P450-mediated N-dealkylation, potentially yielding a distinct metabolite profile and longer metabolic half-life in hepatic microsomal assays [2].

Metabolic stability Amide bond Piperazine SAR

CNS Depressant Activity Differentiation Among N4-Aryl Piperazine Congeners: Quantitative Rank-Order Comparison

In a systematic evaluation of 52 N1,N4-disubstituted piperazine derivatives bearing a 3,4,5-trimethoxybenzoyl N1 substituent, CNS depressant activity — assessed by gross observation of intact animals and quantitative motor activity measurements — varied substantially across different N4 substituents [1]. The study established a rank order of activity wherein phenyl-substituted analogs (including chloro-, methoxy-, tolyl, and xylyl derivatives) produced CNS depressant effects superior to N4-methyl, N4-benzyl, and N4-cyclohexyl analogs [1]. The target compound bears a 2-ethylphenyl N4 substituent, structurally analogous to the 2-tolyl (2-methylphenyl) and 2,6-xylyl congeners demonstrated to possess robust CNS depressant efficacy in this study, while being distinct from the less active N4-methyl or N4-cyclohexyl comparator compounds [1].

CNS depression Motor activity Piperazine pharmacology

NCI-60 Human Tumor Cell Line Screening: Potential Antiproliferative Differentiation from Non-Screened Analogs

The target compound is assigned NSC number 56030 in the NCI Developmental Therapeutics Program database, indicating its formal submission to and screening in the NCI-60 human tumor cell line panel [1]. This designation provides a verifiable, standardized dataset of growth inhibition (GI50) values across 60 human cancer cell lines representing leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers. In contrast, the structurally related benzyl-linked analog N-(3,4,5-trimethoxybenzyl)-N'-(2-ethylphenyl)-piperazine (from US 4,370,330) was developed for cerebrovascular circulation enhancement and has no NCI-60 screening record, making it unsuitable for anticancer research applications where the target compound's screening data can be leveraged for mechanism-of-action fingerprinting using the COMPARE algorithm [1] [2].

Anticancer screening NCI-60 Antiproliferative activity

Preferred Application Scenarios for 1-(2-Ethylphenyl)-4-(3,4,5-trimethoxybenzoyl)piperazine Based on Quantitative Differentiation Evidence


CNS Drug Discovery: SAR Expansion of 1-Aryl-4-(3,4,5-trimethoxybenzoyl)piperazine Series

The target compound's 2-ethylphenyl substituent fills a specific gap in the N4-aryl SAR matrix established by Petigara et al. (1968), where 2-methyl, 2-chloro, 2-methoxy, and 2,6-xylyl variants were evaluated but the 2-ethyl congener was not included [5]. Its higher calculated LogP (3.7) compared to the 2-methoxy analog enciprazine (LogP ≈ 2.2) makes it a preferred tool compound for probing the relationship between N4-aryl lipophilicity and CNS penetrance within this chemotype [2]. Researchers can use the target compound to extend the published rank-order of CNS depressant activity and to investigate whether the 2-ethyl group confers unique receptor subtype selectivity not achievable with smaller N4 substituents.

Oncology Research: Leveraging NCI-60 Screening Data for Mechanism-of-Action Fingerprinting

As NSC56030, this compound has been screened across the NCI-60 panel, generating a cell-line-specific growth inhibition fingerprint that can be compared against a database of >100,000 screened agents using the COMPARE algorithm [5]. This makes it uniquely valuable among 2-ethylphenyl-substituted piperazine derivatives for anticancer mechanism-of-action studies. Researchers procuring this specific compound gain access to a pre-existing pharmacophore-relevant dataset, avoiding the cost and time of de novo NCI-60 screening for newly synthesized or purchased analogs.

Metabolic Stability Profiling: Amide-Linked vs. Benzyl-Linked Piperazine Comparator Studies

The amide (benzoyl) linkage in the target compound distinguishes it from the benzyl-linked N-(3,4,5-trimethoxybenzyl)-N'-(2-ethylphenyl)-piperazine disclosed in US 4,370,330 [5]. For drug metabolism and pharmacokinetics (DMPK) laboratories, the target compound serves as a model substrate for studying amide hydrolysis pathways in piperazine-containing molecules, while the benzyl analog serves as a control for oxidative N-dealkylation. This paired comparison enables dissection of the contribution of linker chemistry to in vitro metabolic stability in hepatic microsome or hepatocyte assays, informing the design of metabolically stable piperazine-based lead compounds.

Chemical Biology Probe Development: 3,4,5-Trimethoxybenzoyl Pharmacophore Optimization

The 3,4,5-trimethoxybenzoyl group is a recognized pharmacophore present in tubulin polymerization inhibitors (e.g., colchicine site binders) and in CNS-active piperazines [5]. The target compound combines this pharmacophore with a 2-ethylphenylpiperazine fragment, creating a scaffold that can be used as a control compound or starting point for further derivatization. Chemical biologists investigating the contribution of the trimethoxybenzoyl moiety to target engagement — whether at tubulin, GPCRs, or other protein targets — benefit from the compound's structural simplicity (single trimethoxybenzoyl group, no additional linker complexity) relative to enciprazine, which contains two distinct trimethoxyphenyl-bearing fragments connected by a hydroxypropyl linker.

Quote Request

Request a Quote for 1-(2-Ethylphenyl)-4-(3,4,5-trimethoxybenzoyl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.